molecular formula C9H13ClN2O3 B2716383 methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride CAS No. 2059915-50-1

methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride

Cat. No.: B2716383
CAS No.: 2059915-50-1
M. Wt: 232.66
InChI Key: DEGIVRKTWJRZMI-FJXQXJEOSA-N
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Description

Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an amino group, a hydroxypyridine moiety, and a propanoate ester. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxypyridine and (S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoic acid.

    Esterification: The (S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoic acid is esterified using methanol and a suitable acid catalyst to form the methyl ester.

    Hydrochloride Formation: The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxypyridine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The amino group may also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride: Similar structure but lacks the amino group.

    Pyrrolidine derivatives: Share the pyridine moiety but differ in the overall structure and functional groups.

Uniqueness

Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride is unique due to the presence of both the amino group and the hydroxypyridine moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c1-14-9(13)5-7(10)6-2-3-11-8(12)4-6;/h2-4,7H,5,10H2,1H3,(H,11,12);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGIVRKTWJRZMI-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=O)NC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=O)NC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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